![molecular formula C15H12Cl2O2 B5739764 (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone CAS No. 6606-50-4](/img/structure/B5739764.png)
(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs worldwide.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain. By inhibiting COX activity, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has both biochemical and physiological effects on the body. It has been shown to reduce inflammation, pain, and fever. Diclofenac also has a mild anticoagulant effect, which can increase the risk of bleeding in some patients. In addition, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone has been associated with an increased risk of cardiovascular events such as heart attack and stroke.
Advantages and Limitations for Lab Experiments
Diclofenac is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone has some limitations in laboratory experiments. For example, it has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments. In addition, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone can interfere with the activity of other enzymes and proteins, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone's potential use in the treatment of neurological disorders such as Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone in different patient populations, particularly those at increased risk of cardiovascular events.
Synthesis Methods
Diclofenac can be synthesized in several ways, including the reaction of 2,4-dichlorophenylacetic acid with 4-ethoxyphenol in the presence of thionyl chloride. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base. Both methods result in the formation of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone, which can be purified and isolated using various techniques such as recrystallization and chromatography.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac is also used in the treatment of post-operative pain, menstrual cramps, and other acute pain conditions. In addition, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-2-19-12-6-3-10(4-7-12)15(18)13-8-5-11(16)9-14(13)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAAOQEWXGLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984543 |
Source
|
Record name | (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
CAS RN |
6606-50-4 |
Source
|
Record name | (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.